molecular formula C7H7N3 B8190992 Pyrrolo[1,2-a]pyrimidin-3-amine

Pyrrolo[1,2-a]pyrimidin-3-amine

Cat. No.: B8190992
M. Wt: 133.15 g/mol
InChI Key: GATGDNQADJQEKR-UHFFFAOYSA-N
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Description

Pyrrolo[1,2-a]pyrimidin-3-amine is a heterocyclic compound that features a fused ring system combining a pyrrole and a pyrimidine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyrrolo[1,2-a]pyrimidin-3-amine typically involves multi-step processes. One common method includes the cyclization of pyrrole derivatives with appropriate reagents. For instance, a transition-metal-free strategy can be employed, involving the cross-coupling of pyrrole rings with acyl (bromo)acetylenes, followed by the addition of propargylamine and intramolecular cyclization .

Industrial Production Methods

Industrial production methods for this compound are less documented in the literature. the scalability of the synthetic routes mentioned above can be adapted for industrial applications, ensuring the availability of the compound for various research and development purposes.

Chemical Reactions Analysis

Types of Reactions

Pyrrolo[1,2-a]pyrimidin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions can yield various oxidized derivatives, while substitution reactions can introduce different functional groups into the pyrimidine ring.

Mechanism of Action

The mechanism of action of pyrrolo[1,2-a]pyrimidin-3-amine involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes or receptors, leading to its biological effects. The compound’s degree of lipophilicity allows it to diffuse easily into cells, where it can exert its effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pyrrolo[1,2-a]pyrimidin-3-amine is unique due to its specific ring fusion and the positions of nitrogen atoms, which contribute to its distinct chemical and biological properties

Properties

IUPAC Name

pyrrolo[1,2-a]pyrimidin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3/c8-6-4-9-7-2-1-3-10(7)5-6/h1-5H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GATGDNQADJQEKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=C(C=NC2=C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

133.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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